N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide
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Overview
Description
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving an appropriate diol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)oxolane-2-carboxamide
- N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}ethyl)oxolane-2-carboxamide
Uniqueness
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Biological Activity
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring substituted with a pyrazole moiety. Its molecular formula is C₁₄H₁₈N₄O₂, and it has a molecular weight of approximately 278.32 g/mol. The presence of both the oxolane and carboxamide groups contributes to its solubility and reactivity.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole and pyrimidine derivatives are known to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains, including Mycobacterium tuberculosis.
- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate that the compound may possess selective toxicity towards certain cancer cells while sparing normal cells.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial activity of similar compounds against Mycobacterium tuberculosis and other pathogens. For instance, compounds derived from pyrimidine structures have demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis .
Compound | Target Pathogen | IC50 (μM) | Notes |
---|---|---|---|
6a | M. tuberculosis | 1.35 | High potency |
6e | M. tuberculosis | 2.18 | Moderate potency |
7e | M. tuberculosis | 40.32 | Lower activity |
Cytotoxicity Studies
In cytotoxicity assays conducted on HEK-293 cells, several derivatives exhibited low toxicity profiles, suggesting that they could be developed further for therapeutic applications without significant adverse effects on human cells .
Case Studies
A notable study involved the synthesis and evaluation of a series of substituted compounds based on the pyrazole-pyrimidine scaffold. The study highlighted that certain derivatives exhibited not only antibacterial activity but also inhibited key metabolic pathways in bacterial cells, leading to their death .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions on the pyrimidine ring significantly influenced their biological activity .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11-8-12(2)22(21-11)15-9-14(19-10-20-15)17-5-6-18-16(23)13-4-3-7-24-13/h8-10,13H,3-7H2,1-2H3,(H,18,23)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPUVJLXDLQLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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